molecular formula C13H21NO3S B14940766 4-methoxy-N,N-dipropylbenzenesulfonamide

4-methoxy-N,N-dipropylbenzenesulfonamide

Cat. No.: B14940766
M. Wt: 271.38 g/mol
InChI Key: DVCUIDDJBLKLQW-UHFFFAOYSA-N
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Description

4-methoxy-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C13H21NO3S It is a sulfonamide derivative, characterized by the presence of a methoxy group attached to the benzene ring and two propyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N,N-dipropylbenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-hydroxy-N,N-dipropylbenzenesulfonamide.

    Reduction: N,N-dipropylbenzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the substituent used.

Scientific Research Applications

4-methoxy-N,N-dipropylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the sulfonamide moiety play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N,N-dipropylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its methoxy group and dipropylamine moiety make it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

4-methoxy-N,N-dipropylbenzenesulfonamide

InChI

InChI=1S/C13H21NO3S/c1-4-10-14(11-5-2)18(15,16)13-8-6-12(17-3)7-9-13/h6-9H,4-5,10-11H2,1-3H3

InChI Key

DVCUIDDJBLKLQW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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